(4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Description
(4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a pyridine ring, and a hexahydro-1,6-naphthyridin-2-one core, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19-5-4-15-14-23(18-13-20-9-10-22-18)11-7-17(15)24(19)12-6-16-3-1-2-8-21-16/h1-3,8-10,13,15,17H,4-7,11-12,14H2/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQWRDEDVQQTL-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2C1CN(CC2)C3=NC=CN=C3)CCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C3=NC=CN=C3)CCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydro-1,6-naphthyridin-2-one structure, followed by the introduction of the pyrazine and pyridine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biology, this compound is investigated for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers study its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile starting material for the production of a wide range of products.
Mechanism of Action
The mechanism of action of (4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4aS,8aR)-N-(2-(pyridin-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide
- (4aS,8aR)-6-(1-methylcyclopropanecarbonyl)-1-[2-(pyridin-2-yl)ethyl]octahydro-1,6-naphthyridin-2-one
- (4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine
Uniqueness
Compared to these similar compounds, (4aS,8aR)-6-pyrazin-2-yl-1-(2-pyridin-2-ylethyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one stands out due to its unique combination of pyrazine and pyridine rings, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for further research and application in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
